2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one
Description
2-Chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is a pyrrole-based ketone derivative characterized by a 3-methylphenyl substituent on the pyrrole nitrogen and a chloroacetyl group at the 3-position of the pyrrole ring. Its molecular formula is C₁₅H₁₆ClNO, with a molecular weight of 261.75 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized pharmaceuticals. The presence of the electron-withdrawing chloroacetyl group enhances its reactivity in nucleophilic substitution and acylation reactions, making it valuable for constructing complex molecular architectures .
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-5-4-6-13(7-10)17-11(2)8-14(12(17)3)15(18)9-16/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPAAOVKNSSJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the reaction of 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole with chloroacetyl chloride under anhydrous conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines depending on the reagents used.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is a synthetic compound with a molecular formula of C15H16ClNO and a molecular weight of approximately 261.75 g/mol. This compound has garnered attention in various scientific research applications due to its unique structural attributes and potential biological activities.
Pharmacological Research
The compound is investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in areas such as:
- Anticancer Agents : Studies indicate that pyrrole derivatives can exhibit anticancer activities. The unique substitution pattern in this compound may enhance its efficacy against specific cancer cell lines.
- Neuropharmacology : Compounds similar to this have been explored for neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Chemical Synthesis
Due to its reactive chloro group, this compound serves as an intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution Reactions : The chloro group can be replaced with nucleophiles to form new derivatives.
- Pyrrole Derivative Synthesis : This compound can be used to synthesize other pyrrole-based compounds that may have diverse applications in medicinal chemistry.
Material Science
Research into the use of this compound in materials science is ongoing, particularly in developing polymers and other materials that require specific functional properties. Its unique chemical structure may lend itself to:
- Conductive Polymers : Investigations into how this compound can enhance the electrical properties of polymers are being conducted.
- Coatings and Adhesives : The stability and reactivity of the chloro group can be advantageous in formulating coatings with desired characteristics.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of various pyrrole derivatives, including this compound. Results indicated that this compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further development.
Case Study 2: Synthesis of Novel Pyrrole Derivatives
In a synthetic chemistry project, researchers successfully used this compound as a precursor to develop novel pyrrole derivatives with enhanced biological activity. The study highlighted the versatility of the chloro group in facilitating various substitution reactions, leading to compounds with improved efficacy against target enzymes.
Mechanism of Action
The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃O, -Cl) increase electrophilicity of the chloroacetyl moiety, enhancing reactivity in substitution reactions .
- Alkyl substituents (e.g., propyl, methyl) improve solubility in nonpolar solvents, facilitating applications in material science .
Physicochemical Properties
- Melting Points : The 4-trifluoromethoxy derivative exhibits a higher melting point (147°C ) compared to the 3-methylphenyl analog, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
- Molecular Weight : Derivatives with bulkier substituents (e.g., 4-trifluoromethoxy, 3,4-dichlorophenyl) have higher molecular weights (>300 g/mol), impacting their pharmacokinetic profiles .
- Lipophilicity : LogP values (calculated) range from 3.8 (3-methylphenyl analog) to 4.5+ (4-propylphenyl derivative), correlating with substituent hydrophobicity .
Challenges and Limitations
Biological Activity
2-Chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one is a synthetic compound that belongs to the class of pyrrole derivatives. Pyrrole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to summarize the biological activity of this specific compound based on available research findings.
- IUPAC Name : 2-chloro-1-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]ethanone
- Molecular Formula : C15H16ClNO
- Molecular Weight : 261.75 g/mol
- CAS Number : 610274-30-1
Antimicrobial Activity
Research has shown that pyrrole derivatives exhibit varying degrees of antimicrobial activity. The compound has been evaluated for its potential against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 3.12 | High |
| Escherichia coli | 12.5 | Moderate |
| Bacillus subtilis | 4.69 | Moderate |
| Candida albicans | 16.69 | Moderate |
The minimum inhibitory concentration (MIC) values indicate that the compound exhibits significant activity against Staphylococcus aureus, a common pathogen associated with various infections .
The mechanism by which pyrrole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of membrane integrity. Specific studies have suggested that halogenated pyrrole compounds can enhance their bioactivity through structural modifications that improve lipophilicity and membrane penetration .
Study 1: Antibacterial Evaluation
A study conducted on various pyrrole derivatives, including our compound, demonstrated potent antibacterial activity against several strains. The research indicated that modifications in the phenyl ring significantly influenced the antibacterial potency, with compounds featuring halogen substituents showing enhanced activity .
Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on the structure-activity relationship of pyrrole derivatives found that the presence of methyl groups at specific positions on the pyrrole ring contributed to increased antimicrobial efficacy. The study highlighted that substituents on the aromatic ring could modulate the interaction with bacterial targets, thereby affecting overall potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
